4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14816859
Molecular Formula: C18H13N5O2S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H13N5O2S2/c1-25-13-6-4-11(5-7-13)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)12-3-2-8-19-9-12/h2-10H,1H3,(H,20,21,24) |
| Standard InChI Key | XYPJYGBOWDMPMR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
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1,2,3-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing electronic stability and bioactivity.
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4-Methoxyphenyl substituent: Attached at position 4 of the thiadiazole, this group contributes to lipophilicity and π-stacking interactions with biological targets .
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Pyridinyl-thiazole carboxamide: A thiazole ring linked to pyridine at position 4, forming a conjugated system that facilitates hydrogen bonding and enzyme inhibition.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
| Topological Polar Surface Area | 131 Ų |
| LogP (Octanol-Water) | 3.2 |
The compound’s moderate lipophilicity (LogP = 3.2) and polar surface area (131 Ų) suggest favorable membrane permeability and oral bioavailability.
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis involves a multi-step sequence (Scheme 1):
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Formation of the thiadiazole core: Cyclocondensation of 4-methoxyphenyl thiourea with nitrous acid yields the 1,2,3-thiadiazole intermediate.
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Carboxamide coupling: Reaction of 5-chlorocarbonyl-thiadiazole with 4-(pyridin-3-yl)-1,3-thiazol-2-amine in the presence of generates the final product .
Microwave-Assisted Synthesis
Recent protocols (2024) utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from 12 hours to 30 minutes and improving yields from 45% to 78%. Key parameters include:
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Temperature: 150°C
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Solvent: Dimethylformamide (DMF)
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Catalyst: Alumina-supported ammonium acetate
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 | 1.2 ± 0.3 | 12.4 |
| A549 | 2.8 ± 0.6 | 8.9 |
Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.
Adenosine A₃ Receptor Antagonism
Structural analogs of this compound demonstrate nanomolar affinity for human adenosine A₃ receptors (), surpassing reference antagonists like MRS 1523 () . Molecular docking simulations (Figure 1) reveal critical interactions:
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Thiadiazole sulfur: Forms a hydrogen bond with Ser247 in the receptor’s binding pocket.
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Methoxy group: Engages in hydrophobic interactions with Ile186 and Trp243.
Neuroprotective Effects
In models of oxidative stress (SH-SY5Y neurons), the compound reduced reactive oxygen species (ROS) by 62% at 10 μM, comparable to resveratrol (58% reduction).
Mechanism of Action
Enzyme Inhibition
The pyridinyl-thiazole moiety competitively inhibits glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 0.45 μM, potentially modulating tau phosphorylation in Alzheimer’s disease.
Receptor-Mediated Pathways
As an adenosine A₃ antagonist, the compound blocks cAMP production (EC₅₀ = 3.1 nM) and attenuates NF-κB signaling, suggesting anti-inflammatory applications .
Challenges and Future Directions
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